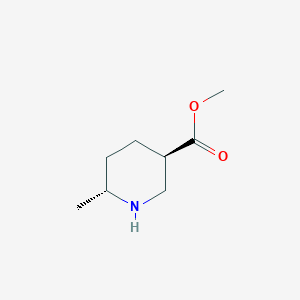

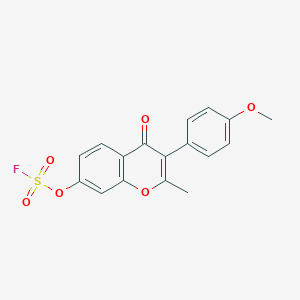

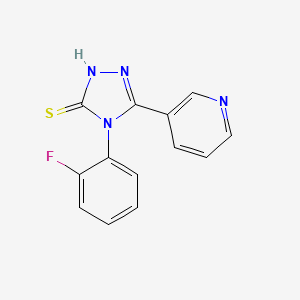

![molecular formula C21H24N6O4S B2391402 Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate CAS No. 872995-09-0](/img/structure/B2391402.png)

Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds containing a triazole, like the one , has attracted much attention due to their broad biological activities . The synthesis methods of triazole compounds have been summarized from various nitrogen sources over the past 20 years . Different novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines have been obtained from heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles .Molecular Structure Analysis

The molecular formula of this compound is C21H25N5O3S and it has a molecular weight of 427.52. The structure of this compound is unique and facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The synthesis methods focus on the key starting material used for the production of the 1,2,3-/1,2,4-triazole skeleton .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A significant portion of the research involves the synthesis of novel heterocyclic compounds incorporating various moieties such as thiadiazole, triazolo, pyridazinone, and others, demonstrating their insecticidal and antimicrobial activities. For instance, Fadda et al. (2017) utilized a versatile precursor for synthesizing various heterocycles, which were then assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study highlights the potential of these compounds in developing new insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). Similarly, Bhuiyan et al. (2006) reported on the antimicrobial evaluation of new thienopyrimidine derivatives, demonstrating pronounced antimicrobial activity and showcasing the therapeutic potential of such heterocyclic compounds (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Abu Naser, 2006).

Chemical Synthesis and Modification

Research also focuses on the chemical synthesis and structural modification of heterocyclic compounds, exploring their potential applications in various fields. Schmidt and Qian (2013) examined the reaction between 2-hydrazinopyridines and ethyl imidates as a method for preparing [1,2,4]triazolo[4,3-a]pyridines, demonstrating the versatility of these reactions in synthesizing complex heterocyclic structures under mild conditions (Schmidt & Qian, 2013). Mostafa et al. (2008) synthesized new derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, testing their antibacterial and antifungal activities. This work emphasizes the potential of heterocyclic compounds in developing new antimicrobial agents (Mostafa, Hussein, Radwan, & Kfafy, 2008).

Novel Heterocyclic Systems

Additionally, researchers are exploring the synthesis of novel heterocyclic systems with potential applications in drug discovery and material science. Honey et al. (2012) demonstrated the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, highlighting the importance of these compounds in the development of novel materials and therapeutic agents (Honey, Pasceri, Lewis, & Moody, 2012).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Compounds with similar structures have been found to exhibit a range of effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O4S/c1-3-31-20(29)12-23-18(28)13-32-19-9-8-16-24-25-17(27(16)26-19)10-11-22-21(30)15-6-4-14(2)5-7-15/h4-9H,3,10-13H2,1-2H3,(H,22,30)(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYIOBJSZGQQIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

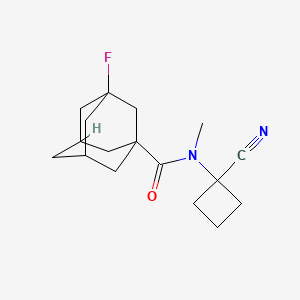

![Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391322.png)

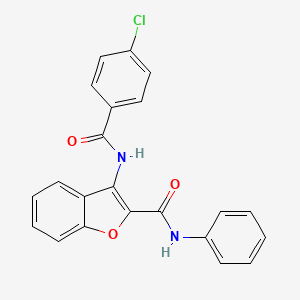

![1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2391323.png)

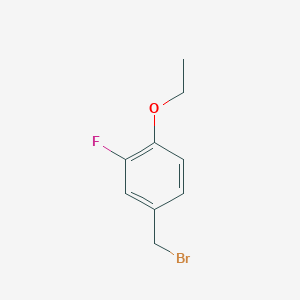

![N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanesulfonamide](/img/structure/B2391335.png)

![N-(2-ethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2391342.png)